Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopentyl group, and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative through a reaction between piperidine and acryloyl chloride under controlled conditions.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with cyclopentyl bromide.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and cyclopentyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and cyclopentyl derivatives.
Scientific Research Applications
Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- [Tb2(Phen)2(p-BrBA)6] and [TbY(Phen)2(p-BrBA)6]
Uniqueness
Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4/c1-5-16(24)23-12-8-15(9-13-23)17(25)22-20(10-6-7-11-20)14-21-18(26)27-19(2,3)4/h5,15H,1,6-14H2,2-4H3,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZGPJKYQQGRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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